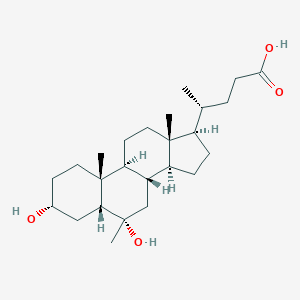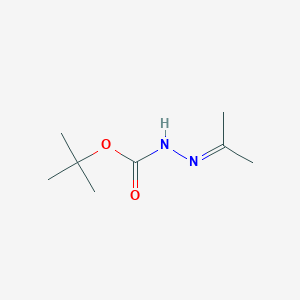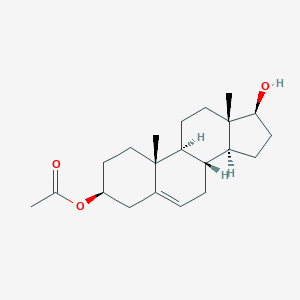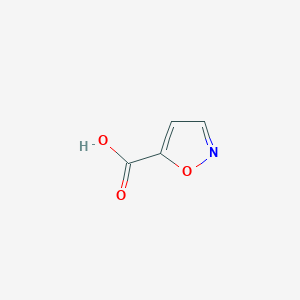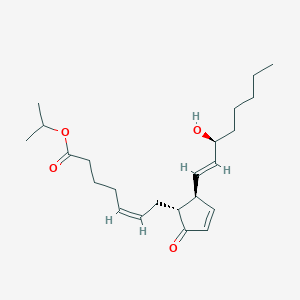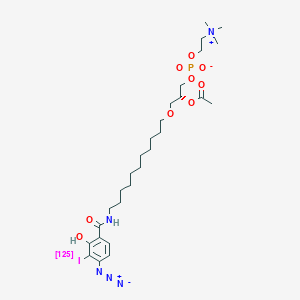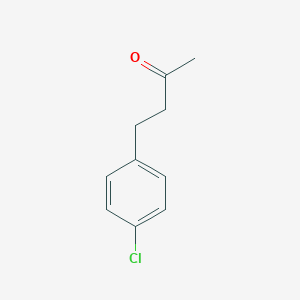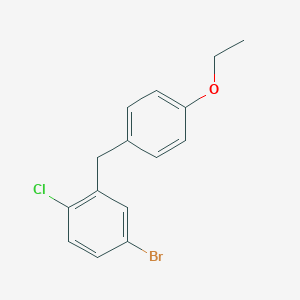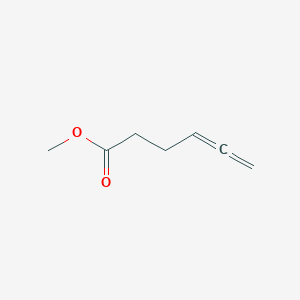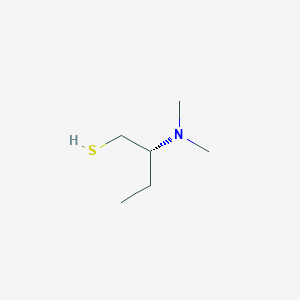
(2R)-2-(Dimethylamino)butane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Dimethylamino)butane-1-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABT or DMABT-HCl, and its chemical formula is C6H15NS. DMABT is a colorless to pale yellow liquid with a strong odor and is soluble in water and ethanol.
Mécanisme D'action
DMABT acts as a reducing agent in the presence of metal ions, leading to the formation of stable metal complexes. The thiol group in DMABT is responsible for the reduction of metal ions, and the amino group enhances the solubility of the resulting metal complexes.
Effets Biochimiques Et Physiologiques
DMABT has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells. It has also been studied for its potential use in the treatment of certain diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
DMABT is a versatile reagent that can be used for a wide range of applications in analytical chemistry and nanotechnology. However, its strong odor and toxicity at high concentrations can pose a challenge for its use in certain experiments.
Orientations Futures
Further research is needed to explore the potential applications of DMABT in the field of biomedicine, particularly in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, the use of DMABT in the synthesis of nanomaterials for various applications such as catalysis, sensors, and drug delivery systems requires further investigation.
Méthodes De Synthèse
The synthesis of DMABT involves the reaction between 2-bromo-2-methylpropane and sodium dimethylamine followed by the addition of hydrogen sulfide gas. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography.
Applications De Recherche Scientifique
DMABT has been extensively studied in the field of analytical chemistry as a reagent for the determination of various metals such as copper, mercury, and lead. It is also used as a reducing agent for the synthesis of nanoparticles and as a stabilizer for the synthesis of gold and silver nanoparticles.
Propriétés
Numéro CAS |
120138-62-7 |
|---|---|
Nom du produit |
(2R)-2-(Dimethylamino)butane-1-thiol |
Formule moléculaire |
C6H15NS |
Poids moléculaire |
133.26 g/mol |
Nom IUPAC |
(2R)-2-(dimethylamino)butane-1-thiol |
InChI |
InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
FHSPKMICBQJJSJ-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](CS)N(C)C |
SMILES |
CCC(CS)N(C)C |
SMILES canonique |
CCC(CS)N(C)C |
Synonymes |
1-Butanethiol,2-(dimethylamino)-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
